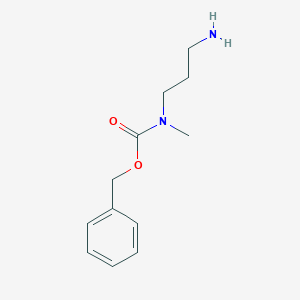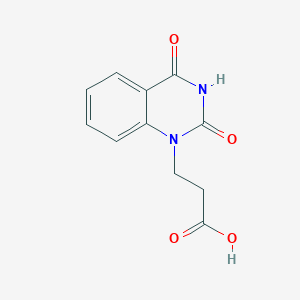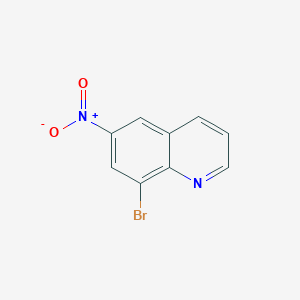
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one, also known as DMPX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPX is a thioxazolidinone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields.
Scientific Research Applications
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has been studied for its potential applications in different fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has been used as a precursor for the synthesis of thioxazolidinone-based polymers and coatings. In analytical chemistry, 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has been used as a chiral derivatizing agent for the determination of enantiomeric purity of chiral compounds.
Mechanism Of Action
The mechanism of action of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has been shown to bind to the active site of enzymes, preventing them from functioning properly. This leads to the inhibition of essential metabolic pathways, ultimately resulting in the death of the microorganism.
Biochemical And Physiological Effects
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has been shown to have low toxicity and is relatively stable under physiological conditions. It has been tested for its effects on various biochemical and physiological processes, including cell viability, mitochondrial function, and oxidative stress. Studies have shown that 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has a low cytotoxicity profile and does not significantly affect mitochondrial function or induce oxidative stress.
Advantages And Limitations For Lab Experiments
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and limited availability.
Future Directions
There are several potential future directions for the study of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one. Another potential direction is the use of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one as a precursor for the synthesis of new thioxazolidinone-based polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one and its potential applications in different fields.
Conclusion:
In conclusion, 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one, or 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one, is a chemical compound that has gained significant attention in scientific research due to its unique properties. 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has been synthesized through various methods and has been studied for its potential applications in different fields, including medicinal chemistry, materials science, and analytical chemistry. Despite its potential, further studies are needed to fully understand the mechanism of action of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one and its potential applications in different fields.
Synthesis Methods
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one can be synthesized through various methods, including the reaction of 4,4-dimethyl-2-oxazoline with thiourea and acetic anhydride. Another method involves the reaction of 4,4-dimethyl-2-oxazoline with thioacetic acid followed by oxidation with hydrogen peroxide. The synthesis of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
properties
IUPAC Name |
1-(4,4-dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-4-6(10)9-7(12)11-5-8(9,2)3/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNYYDTJVETPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=S)OCC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599200 |
Source


|
| Record name | 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one | |
CAS RN |
115026-48-7 |
Source


|
| Record name | 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
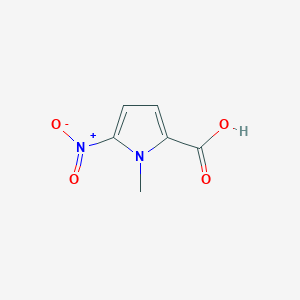
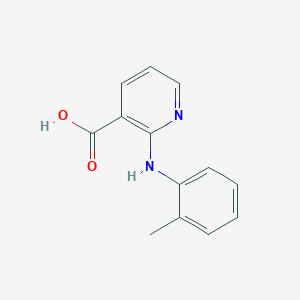
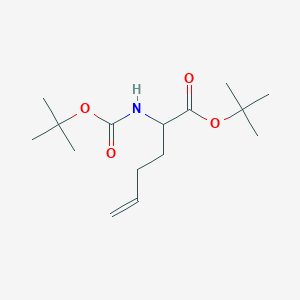

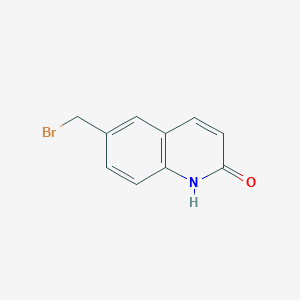
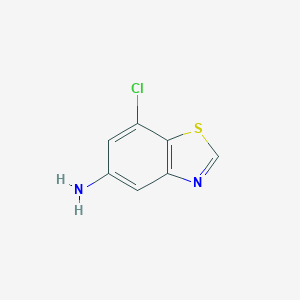
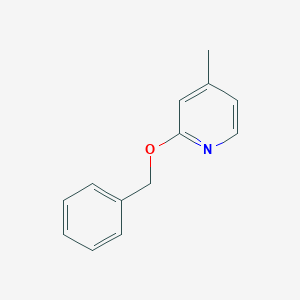
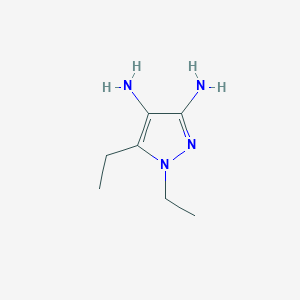
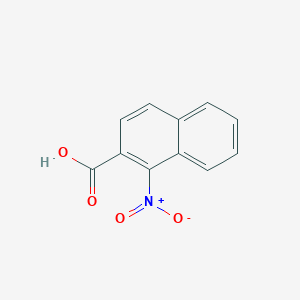
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
